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Winter flounder 1a

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Description

Overview of Specialized Metabolites and Biomacromolecules in Aquatic Organisms

Aquatic organisms are a prolific source of specialized metabolites and biomacromolecules, which are compounds not essential for primary life functions like growth and reproduction but are crucial for survival, defense, and environmental interaction. researchgate.net These molecules, also known as natural products, exhibit immense structural and functional diversity. They include a wide array of chemical classes such as peptides, proteins, alkaloids, and polyketides. carnegiescience.edu In the marine environment, organisms produce these compounds for various purposes, including deterring predators, competing for resources, and adapting to extreme physical conditions like temperature and pressure. researchgate.netmdpi.com The study of these compounds, often through the field of metabolomics, seeks to understand the biochemical and physiological status of organisms and to discover novel molecules with potential applications. researchgate.net The production of these metabolites can be influenced by environmental factors such as salinity, pH, and temperature, leading to a dynamic chemical profile within an organism. tandfonline.com

Historical Context of Compound Discovery in Pseudopleuronectes americanus

The investigation into the unique biochemistry of the winter flounder was driven by the fundamental question of how this fish survives in icy seawater, which can reach -1.9°C. nih.gov Research dating back several decades led to the discovery of non-glycosylated antifreeze proteins (AFPs) in the winter flounder. nih.gov These proteins were found to be responsible for depressing the freezing point of the fish's blood in a noncolligative manner, a phenomenon known as thermal hysteresis. nih.govwikipedia.org This discovery was a significant milestone, distinguishing these proteins from the antifreeze glycoproteins (AFGPs) found in other fish species. nih.gov Subsequent research focused on isolating, characterizing, and classifying the various types and isoforms of these potent antifreeze agents, revealing a complex system of freeze-avoidance strategies. nih.govnih.gov

Classification of Key Biologically Active Compounds Identified from Pseudopleuronectes americanus

The biologically active compounds identified from Pseudopleuronectes americanus are primarily proteins and peptides. While the fish may produce a variety of other metabolites, the most extensively studied are those with antifreeze and antimicrobial properties.

One of the key compounds is "Winter flounder 1a," which has been identified as an antimicrobial peptide. pdbj.orgrcsb.orgrcsb.org Specifically, it is classified as a pleurocidin-like prepropolypeptide. rcsb.orgrcsb.org Structural studies using solution NMR have been conducted on this peptide. pdbj.orgrcsb.orgrcsb.org

In addition to antimicrobial peptides, the winter flounder is most famous for its production of Type I antifreeze proteins. nih.gov These are relatively small, alpha-helical proteins. wikipedia.org More recently, a hyperactive antifreeze protein, which is a long, rod-like dimer of alpha-helices, has been isolated from the flounder's plasma. nih.gov This larger, dimeric AFP exhibits significantly higher antifreeze activity than the smaller monomeric Type I AFPs. nih.gov

Another important class of bioactive compounds found in the winter flounder are antimicrobial peptides (AMPs), such as pleurocidin (B1576808). nih.gov Pleurocidin was isolated from the mucus membranes of the fish and plays a role in the initial defense against bacterial infections. nih.gov It exhibits a random coil conformation in aqueous solution but adopts an alpha-helical structure in membrane-mimicking environments. nih.gov

The following interactive table provides a summary of some of the key biologically active compounds from Pseudopleuronectes americanus:

Properties

bioactivity

Antibacterial, Antifungal

sequence

WLRRIGKGVKIIGGAALDHL

Origin of Product

United States

Antifreeze Proteins Afps from Pseudopleuronectes Americanus

Discovery and Initial Characterization of Winter Flounder AFPs

The study of how winter flounder and other marine teleosts survive in icy seawater has led to significant discoveries in the field of cryobiology.

Early Investigations of Freezing Resistance

Early observations in the mid-20th century noted that while many fish would perish in frozen seawater, the winter flounder remained unharmed. cdnsciencepub.com This indicated the presence of a natural "antifreeze" agent. cdnsciencepub.comnih.gov It was discovered that these fish could survive in water temperatures as low as -1.9°C, the freezing point of seawater. nih.gov Their body fluids, however, are hypo-osmotic to seawater, meaning they have a higher water concentration and a lower solute concentration, which would typically cause them to freeze at a higher temperature of about -0.7°C. nih.gov This discrepancy pointed to a non-colligative mechanism of freezing point depression, later attributed to the action of specific proteins. nih.govbiologists.com These proteins, now known as antifreeze proteins or AFPs, were first identified in Antarctic fish and subsequently found in the winter flounder. cdnsciencepub.comnih.gov

Isolation of Principal AFP Isoforms (e.g., HPLC-6)

Further research led to the isolation and characterization of the specific proteins responsible for this antifreeze activity. Using techniques like gel filtration chromatography and high-performance liquid chromatography (HPLC), scientists were able to separate various protein components from the winter flounder's blood serum. nih.govnih.gov This process led to the identification of several distinct AFP isoforms, with two major components being prominently studied and designated as HPLC-6 and HPLC-8. nih.gov The HPLC-6 isoform, in particular, has been extensively characterized and serves as a model for understanding Type I AFPs. nih.govnih.gov These early isolation efforts were crucial in paving the way for detailed structural and functional analyses of these unique proteins. nih.gov

Identification of Hyperactive AFPs

While the initially discovered AFPs in winter flounder provided a significant degree of protection, they were not sufficient on their own to explain the fish's ability to survive at the freezing point of seawater. nih.gov This led to the search for and discovery of "hyperactive" AFPs in the flounder's plasma. nih.gov These hyperactive proteins exhibit antifreeze activity that is 10 to 100 times greater than the more common Type I AFPs. nih.gov Their activity is comparable to the highly potent AFPs found in insects. cdnsciencepub.comnih.gov The presence of these hyperactive AFPs is critical for the winter flounder's freeze resistance. nih.gov One such hyperactive AFP, a large isoform often referred to as "Maxi," has a molecular mass of approximately 32 kDa and demonstrates significantly higher thermal hysteresis activity. nih.govportlandpress.commdpi.com

Molecular Architecture and Structural Biology of Winter Flounder AFPs

The unique function of winter flounder AFPs is intrinsically linked to their specific molecular structures.

Primary Amino Acid Sequence Analysis and Isoform Diversity

The sequencing of winter flounder AFPs revealed a remarkable and defining characteristic: they are rich in the amino acid alanine (B10760859). nih.govtandfonline.com The primary structure of the major Type I AFPs, such as HPLC-6, consists of a 37-amino acid polypeptide. nih.govtandfonline.comnih.gov This sequence is characterized by repeating 11-amino acid units with the consensus sequence Thr-X2-Asx-X7, where 'X' is often alanine and 'Asx' can be either aspartic acid or asparagine. nih.gov

The winter flounder exhibits a surprising diversity of AFP isoforms. worldscientific.com These isoforms are not only found in the blood but also in other tissues like the skin, suggesting they may act as a first line of defense against ice propagation. nih.govworldscientific.com This diversity arises from a family of approximately 30 to 40 AFP genes, many of which are arranged in tandem repeats. tandfonline.com This gene amplification allows the fish to produce the high concentrations of AFPs needed for survival. tandfonline.com The sequences of different isoforms, like HPLC-6 and HPLC-8, are very similar, with only minor amino acid substitutions. nih.gov Molecular cloning studies have been instrumental in identifying the cDNA sequences that code for these various AFP precursors. nih.gov

Secondary and Tertiary Structure Elucidation (e.g., Alpha-Helical Conformation)

Circular dichroism spectroscopy and X-ray crystallography have revealed that the predominant secondary structure of Type I winter flounder AFPs is a single, elongated alpha-helix. nih.govnih.govresearchgate.net The HPLC-6 isoform, for instance, is almost entirely alpha-helical. nih.gov This helical conformation is stabilized by several factors, including charge-dipole interactions between the charged terminal amino acids and the helix dipole, a salt bridge between lysine (B10760008) and glutamic acid residues, and hydrophobic interactions. nih.govcapes.gov.br

The tertiary structure of these smaller, monomeric AFPs is essentially that of a single, rod-like helix. nih.gov However, the hyperactive AFPs found in winter flounder have a more complex quaternary structure. The hyperactive 32 kDa AFP is a dimer of two very long alpha-helices. nih.gov Each monomer consists of approximately 195 amino acids forming a long alpha-helix, and two of these monomers associate to form a rod-like dimer with an unusually large Stokes radius. nih.govresearchgate.net This extended, dimeric structure is thought to be crucial for its enhanced ice-binding activity. nih.gov

Antifreeze Proteins (AFPs) from Winter Flounder (Pseudopleuronectes americanus)

Antifreeze proteins (AFPs) are a class of biological macromolecules that enable organisms to survive in sub-zero environments by inhibiting the growth of ice crystals. The winter flounder, Pseudopleuronectes americanus, produces a well-characterized Type I AFP that has been the subject of extensive research to elucidate its structure and function. This article focuses on the chemical compound "winter flounder 1a," a representative isoform of the Type I AFP family, and details the scientific investigations into its structure and ice-binding mechanism.

Structural Characterization of Winter Flounder AFP

The determination of the three-dimensional structure of winter flounder AFP has been crucial for understanding its unique ability to bind to ice. Various biophysical techniques have been employed to this end, providing detailed insights into its molecular architecture.

X-ray Crystallography Studies

X-ray crystallography has been instrumental in revealing the high-resolution structure of winter flounder AFP. The first crystal structure of a Type I AFP from winter flounder was determined at a resolution of 2.5 Å, showing that the polypeptide exists as a single, long α-helix. nih.gov This was a significant finding, as it was the first report of a polypeptide of its size adopting a single helical conformation. nih.gov

Subsequent studies have refined this structure to a resolution of 1.5 Å, providing a more detailed view of its ice-binding features. nih.goviucr.orgmcmaster.ca These studies have identified four repeated ice-binding motifs. nih.govmcmaster.ca The side chains within these motifs are either inherently rigid or are constrained by pairwise interactions, resulting in a flat binding surface. nih.govmcmaster.ca The structure is further stabilized by elaborate amino- and carboxy-terminal cap structures, which contribute to the remarkable stability of this single α-helix in an aqueous solution. nih.govmcmaster.ca The Protein Data Bank (PDB) entry 1WFA corresponds to the winter flounder antifreeze protein isoform HPLC6, determined at 1.70 Å resolution. rcsb.orgresearchgate.net

Table 1: X-ray Crystallography Data for Winter Flounder AFP Isoform HPLC6
PDB IDResolution (Å)Key Structural FeaturesReference
1WFA1.70Single α-helix, four repeated ice-binding motifs, N- and C-terminal caps rcsb.org
Not specified1.5Detailed ice-binding features, flat binding surface due to rigid side chains nih.goviucr.orgmcmaster.ca
Not specified2.5First determination, confirmed single α-helical structure nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy has provided complementary information about the solution structure and dynamics of winter flounder AFP. NMR studies on a synthetic mutant of Type I AFP, where the four threonine residues were replaced by valine, revealed an α-helical structure that is bent in solution. nih.gov This study provided the first complete sequence-specific resonance assignments and solution structure for a Type I AFP. nih.gov The data suggest that in solution, the AFP exists in an equilibrium between straight and bent helical conformations, with some amino acid side chains also exhibiting independent equilibria between different rotamers. nih.gov These findings highlight the dynamic nature of the AFP structure in its aqueous environment.

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have been pivotal in exploring the interactions between winter flounder AFP and ice at a molecular level, which are difficult to observe experimentally. elifesciences.orgnih.gov Early computational models focused on the correlation between the spacing of the regularly spaced polar threonine residues and the water molecules in the ice lattice. elifesciences.org

MD simulations have investigated the solution structure of the C-terminal region of the AFP precursor, confirming the stabilizing role of terminal charges and specific salt bridges (e.g., Lys18-Glu22) in maintaining the helical structure. nih.gov These simulations also showed that the spacing between the hydroxyl groups of the threonine side chains fluctuates but can adopt distances that match the repeat distance of oxygen atoms in the ice lattice. nih.gov More recent simulations have also highlighted the importance of hydrophobic interactions in the binding process, suggesting that the desolvation of hydrophobic groups on the AFP upon binding to ice grooves is a major stabilizing factor. nih.gov

Dimerization and Oligomerization States of Hyperactive AFPs

While the smaller, monomeric Type I AFPs from winter flounder provide some freezing protection, the fish also produces a hyperactive AFP that is significantly more effective. nih.gov This hyperactive AFP is a dimer of two α-helical monomers. nih.govwikipedia.org Analytical ultracentrifugation studies have shown that this protein, with a monomeric molecular mass of approximately 17 kDa, exists predominantly as a dimer of about 32 kDa in solution. nih.govwikipedia.org

The dimer has an unusually large Stokes radius and a high axial ratio (18:1), indicating a very long, rod-like structure. nih.gov This structure is proposed to be formed by the association of two approximately 290 Å long α-helices through a novel dimerization motif, distinct from known coiled-coil structures like the leucine (B10760876) zipper. nih.gov Small-angle X-ray scattering data suggest that the hyperactive AFP forms a long cylindrical shape with a length of 19 ± 2 nm and a diameter of 2.3 ± 0.2 nm, indicating it does not form a fully extended helical dimer in solution. rsc.org

Table 2: Properties of Winter Flounder Hyperactive AFP
PropertyValueMethod of DeterminationReference
Monomer Molecular Mass~17 kDaNot specified wikipedia.org
Dimer Molecular Mass~32 kDaAnalytical Ultracentrifugation nih.gov
Axial Ratio (Dimer)18:1Sedimentation Velocity nih.gov
ShapeLong, rod-likeAnalytical Ultracentrifugation, SAXS nih.govrsc.org

Molecular Mechanism of Ice Growth Inhibition and Antifreeze Activity

The primary function of AFPs is to inhibit the growth of ice crystals. This is achieved through a specific interaction with the ice surface, a process that has been extensively studied.

Ice-Binding Surface Identification and Specificity

The ice-binding surface of the winter flounder AFP is a flat, well-defined region of the α-helix. nih.govmcmaster.ca X-ray crystallography has revealed that this surface is composed of four repeating ice-binding motifs. nih.govmcmaster.ca These motifs create a specific pattern of amino acid side chains that are complementary to the lattice structure of ice.

The winter flounder AFP specifically binds to the {2021} pyramidal planes of ice. nih.govnih.gov The proposed binding model suggests that the protein aligns along the <0112> axes of these ice planes. nih.gov This specific binding is thought to be the basis for the inhibition of ice crystal growth.

Role of Specific Residues in Ice Interaction

The interaction between the AFP and the ice surface is mediated by specific amino acid residues. Initially, it was believed that hydrogen bonding between the hydroxyl groups of the four regularly spaced threonine residues and the oxygen atoms of the ice lattice was the primary interaction. nih.gov However, subsequent research has revealed a more complex mechanism.

Threonine: While the spacing of threonine residues is critical for matching the ice lattice, mutation studies where threonine was replaced with non-polar residues like valine did not abolish antifreeze activity, questioning the sole importance of hydrogen bonding. nih.gov This suggests that the methyl group of threonine may also play a significant role in binding, possibly through hydrophobic interactions. annualreviews.org

Asparagine and Aspartic Acid: The regular placement of asparagine or aspartic acid residues is also crucial for maximal antifreeze activity. nih.gov Rearrangement of these polar residues leads to a significant loss of function. nih.gov

Alanine: The high abundance of alanine (over 60% in some isoforms) is essential for inducing and stabilizing the α-helical conformation of the protein. nih.govnih.gov The alanine-rich face of the helix is perfectly conserved among Type I AFPs. annualreviews.org Computational studies suggest that the hydrophobic alanine residues also contribute to the binding to the ice surface through van der Waals interactions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Molecular Mechanism of Ice Growth Inhibition and Antifreeze Activity

Hydrophobic and Hydrogen Bonding Interactions with Ice Lattices

The interaction between antifreeze proteins (AFPs) from the winter flounder, Pseudopleuronectes americanus, and ice crystals is a complex process involving both hydrophobic interactions and hydrogen bonding. Early models primarily emphasized the role of hydrogen bonds as the main driving force for the AFP-ice association. nih.gov This was based on the observation that the distance between specific amino acid residues, such as threonine and asparagine/aspartic acid, on the protein's surface matched the spacing of oxygen atoms on the prism faces of ice crystals. nih.gov

However, more recent evidence suggests that hydrophobic interactions may be the primary contributor to the binding of winter flounder AFPs to ice. nih.gov Molecular dynamics simulations have shown that water molecules surrounding the hydrophobic regions of the AFP tend to form hydrogen-bonded clusters. nih.gov It is proposed that while the AFP interacts with ice through some hydrogen bonds, the hydrophobic groups on the protein hinder the further attachment of water molecules to the ice, thereby preventing its growth. nih.gov This is supported by findings that substituting threonine residues with the hydrophobic amino acid valine does not diminish the antifreeze activity, whereas substitution with serine, which is capable of hydrogen bonding, eliminates it. nih.gov Calculations have indicated that the desolvation of these hydrophobic groups as they bind to grooves on the ice surface is the major stabilizing factor in the free energy of AFP-ice binding. nih.gov

Some models, like the "anchored clathrate water" concept, propose a synergistic role for both interaction types. In this model, water molecules that are already ordered in an ice-like pattern bind to the ice-binding surface (IBS) of the AFP. aip.orgportlandpress.com This pre-structured water layer, anchored by the protein, then facilitates the integration of the AFP onto the ice lattice. aip.orgportlandpress.com The ice-binding surface itself has a significant hydrophobic character, which is thought to enhance the formation of these ordered water structures. aip.org

Impact on Ice Crystal Morphology and Recrystallization

In the absence of antifreeze proteins, ice crystals in supercooled water typically grow into flat, disc-shaped structures. nih.gov However, the presence of winter flounder AFPs dramatically alters this morphology. By binding specifically to the pyramidal planes {20-21} of the ice lattice, these AFPs inhibit growth on these faces. annualreviews.orgresearchgate.net This forces the crystal to grow along the c-axis, resulting in a characteristic bipyramidal or lemon-like shape. portlandpress.comresearchgate.net The extent of this shape modification is a visual indicator of the AFP's interaction with the ice.

Beyond shaping individual crystals, a crucial function of AFPs is the inhibition of ice recrystallization. pnas.org Ice recrystallization is a process where, over time, larger ice crystals grow at the expense of smaller ones, a phenomenon also known as Ostwald ripening. rsc.org This process can be damaging to tissues. AFPs are highly effective at inhibiting recrystallization, even at very low concentrations. rsc.orgpnas.org They achieve this by adsorbing to the surface of ice crystals, particularly at the interfaces within grain boundaries, which prevents the migration of water molecules and immobilizes the boundaries. acs.org

Interestingly, recent studies have shown that the mechanism for inhibiting recrystallization may differ from that of thermal hysteresis. While thermal hysteresis requires irreversible binding of the AFP to the ice, ice recrystallization inhibition (IRI) can occur with only reversible AFP interactions. pnas.org This suggests that even transient binding is sufficient to prevent the growth of large, damaging ice crystals from smaller ones. pnas.org

Genetic Basis and Transcriptional Regulation of AFP Synthesis

Organization of AFP Gene Families (Multigene Families, Tandem Repeats)

The genetic basis for the high levels of antifreeze protein production in winter flounder lies in the organization of its AFP genes into a large multigene family. nih.govtandfonline.com The genome of the winter flounder contains approximately 30 to 40 copies of the AFP gene. tandfonline.comnih.gov

A significant portion of these genes is organized in tandem repeats. nih.govcdnsciencepub.com These repeats consist of 7- to 8-kilobase-pair (kbp) elements of DNA, with each element containing a single AFP gene. nih.gov These repeated units are arranged head-to-tail in the same transcriptional orientation. nih.gov Genomic analysis has revealed that these tandem repeats are themselves clustered together, forming large arrays in the genome. nih.gov This tandem organization is a hallmark of rapid gene amplification, likely driven by the selective pressure of surviving in ice-laden seawater. nih.govtandfonline.com

In addition to the tandemly repeated genes, which are responsible for the bulk of circulating AFPs, there are also linked but irregularly spaced AFP genes. cdnsciencepub.comnih.gov The presence of multiple gene copies, particularly in these tandem arrays, allows for the high-volume production of AFPs needed to protect the fish from freezing. tandfonline.com There is notable variation in the number of these tandem repeats among different populations of winter flounder, which may reflect different levels of selective pressure in their respective environments. cdnsciencepub.comgrafiati.com

Tissue-Specific Gene Expression (e.g., Liver, Skin, Gills, Kidney)

Antifreeze protein synthesis in the winter flounder is not confined to a single organ; instead, there is distinct tissue-specific expression of different AFP gene types. Two main families of Type I AFP genes have been identified: the liver-type and the skin-type. nih.govui.ac.id

Liver: The liver is the primary site for the synthesis of AFPs that are secreted into the bloodstream to provide systemic protection against freezing. nih.govnih.gov The expression of these liver-type AFP genes is highly seasonal and tightly regulated. nih.gov

Skin, Gills, and other Exterior Tissues: A distinct set of "skin-type" AFP genes is expressed abundantly in tissues that form the outer barrier of the fish, including the skin, gills, scales, and fins. nih.govresearchgate.net These AFPs are thought to provide the first line of defense against ice crystals in the environment. annualreviews.org Unlike the liver-type AFPs, which are secreted, the skin-type AFPs lack the necessary signal sequences for secretion and are believed to function intracellularly or within the epithelial layers. nih.gov

Other Tissues: AFP mRNA transcripts have been detected in a wide range of other tissues, including the kidney, intestine, and spleen, although the levels and types of AFP may vary. nih.govresearchgate.net

The regulation of AFP gene expression differs significantly between the liver and non-liver tissues. While liver AFP mRNA levels fluctuate dramatically between winter and summer, the seasonal variation in tissues like the gills and kidneys is much more modest. nih.gov This suggests that different regulatory mechanisms control AFP production in various parts of the body, reflecting their distinct protective roles. nih.gov

Hormonal Control of AFP Gene Transcription (e.g., Growth Hormone)

The seasonal cycle of AFP production in the winter flounder's liver is under precise hormonal control, primarily regulated by the pituitary gland and influenced by environmental cues like photoperiod and temperature. annualreviews.orgnih.gov

The key hormone involved in this regulation is Growth Hormone (GH) . annualreviews.orgnih.gov During the summer months, when days are long, the pituitary gland releases GH. nih.gov This hormone acts as a suppressor, blocking the transcription of the AFP genes in the liver. nih.gov

As autumn approaches, the shortening day length signals the central nervous system to inhibit the release of GH from the pituitary. researchgate.netnih.gov The removal of this hormonal suppression allows for the transcription of the liver AFP genes to commence, leading to the accumulation of AFPs in the blood in preparation for winter. nih.gov

In the spring, as day length increases, the pituitary once again releases GH, which shuts down AFP gene transcription, completing the annual cycle. nih.gov This intricate hormonal system ensures that the fish dedicates its metabolic resources to producing large quantities of AFPs only when they are needed for survival in sub-zero water temperatures. tandfonline.com While this pituitary-driven regulation is dominant for liver AFP synthesis, it does not appear to significantly affect the expression of AFP genes in non-liver tissues like the gills and kidneys. nih.gov

Environmental Cues and Regulatory Pathways (e.g., Photoperiod, Temperature)

The expression of antifreeze protein genes in the winter flounder is not constitutive but is instead tightly regulated by a sophisticated interplay of environmental signals and hormonal pathways, ensuring that the proteins are produced only when necessary. researchgate.netnih.gov The primary environmental cues that orchestrate the seasonal production of AFPs are photoperiod and water temperature. nih.govbac-lac.gc.ca

The annual cycle of AFP synthesis is initiated in the fall, a process that appears to be precisely timed by the shortening day length (photoperiod). researchgate.net This environmental signal is perceived by the central nervous system, which in turn acts on the pituitary gland. researchgate.net Laboratory studies have demonstrated that maintaining winter flounder under long-day conditions (15 hours of light) leads to a significant suppression and delayed accumulation of AFP messenger RNA (mRNA) in the liver. nih.gov Conversely, the decreasing photoperiod in autumn triggers the transcription of AFP genes. researchgate.netbac-lac.gc.ca

Temperature also plays a crucial role, particularly in modulating the levels of AFP production. nih.gov The accumulation of AFP mRNA in the liver coincides with the period when water temperatures drop. bac-lac.gc.ca While photoperiod acts as the initial trigger for the onset of AFP synthesis, the subsequent exposure to low water temperatures (at or below 1°C) appears to be necessary for achieving high levels of circulating AFPs. nih.gov

The hormonal regulation of this process is primarily mediated by growth hormone (GH). researchgate.net During the summer months, when long day lengths prevail, the pituitary gland releases GH, which actively blocks the transcription of the AFP genes. researchgate.net As the days shorten in the fall, the central nervous system inhibits the release of GH, thereby lifting the suppression and allowing the transcription of AFP genes in the liver to commence. researchgate.net This intricate regulatory network ensures that the energy-intensive process of AFP synthesis is restricted to the winter months when the threat of freezing is imminent.

Environmental Cue Effect on AFP Gene Expression Mediating Factor
Shortening Photoperiod (Fall) Initiates transcriptionInhibition of Growth Hormone (GH) release researchgate.net
Long Photoperiod (Summer) Suppresses transcriptionRelease of Growth Hormone (GH) researchgate.net
Decreasing Temperature Enhances accumulation of AFP mRNADirect effect on gene expression machinery bac-lac.gc.ca

Promoter and Enhancer Elements in AFP Gene Regulation

The differential expression of AFP genes in various tissues is controlled by specific DNA sequences known as promoters and enhancers, which bind to transcription factors to regulate the rate of gene transcription. In winter flounder, distinct regulatory elements have been identified for the different types of AFP genes, such as those expressed in the liver versus the skin. uniprot.org

The intron of the liver-type AFP gene contains a liver-specific enhancer element, referred to as Element B. uniprot.org This enhancer is crucial for the high level of AFP gene expression in hepatocytes. Research has shown that Element B contains a binding site for the CCAAT/enhancer-binding protein alpha (C/EBPα), a transcription factor known to be important in liver-specific gene expression. uniprot.org

In contrast, the intron of the skin-type AFP gene possesses a ubiquitous enhancer, named Element S. uniprot.org This enhancer is active in a wide variety of tissues, which aligns with the broader distribution of skin-type AFPs that provide a protective barrier against ice at the fish's surface. uniprot.orgresearchgate.net A key difference between these two enhancers lies in a subtle but critical sequence variation. Element S has a TA insertion within the region corresponding to the C/EBPα binding site in Element B. uniprot.org This insertion disrupts the motif and prevents the binding of C/EBPα, which may explain why the skin-type AFP gene is not restricted to liver-specific expression. uniprot.org The presence or absence of a functional C/EBPα binding motif is therefore a key mechanism for the differential tissue expression of liver and skin AFP isoforms. uniprot.org

Regulatory Element Location Associated Gene Type Key Characteristic Interacting Protein
Element B IntronLiver-type AFPLiver-specific enhancer activity uniprot.orgC/EBPα uniprot.org
Element S IntronSkin-type AFPUbiquitous enhancer activity uniprot.orgLacks functional C/EBPα binding site uniprot.org

Biosynthesis and Maturation of Winter Flounder AFPs

The journey from a gene to a functional antifreeze protein involves several critical steps of synthesis and processing.

Precursor Processing and Signal Peptide Cleavage

Winter flounder AFPs are synthesized as larger precursor proteins, known as preproproteins. nih.gov This precursor form includes a signal peptide at its N-terminus. The signal peptide acts as a molecular address label, directing the newly synthesized protein to the secretory pathway for eventual release from the cell. biorxiv.orgnih.gov Once the preproprotein enters the endoplasmic reticulum, the signal peptide is cleaved off by a signal peptidase, resulting in a proprotein (proAFP). nih.govproteinspotlight.org This proprotein still contains a "pro" sequence at its N-terminus that is not part of the final, mature AFP. nih.govnih.gov The processing of this pro-region is a subsequent step in the maturation of the antifreeze protein. nih.govnih.gov

Post-Translational Modifications and Their Functional Implications

Following the initial cleavage of the signal peptide, the proAFP undergoes further post-translational modifications to become a fully functional, mature antifreeze protein. A key modification is the proteolytic removal of the N-terminal pro-sequence. nih.govnih.gov Evidence suggests that this processing might be carried out by a type IV dipeptidyl aminopeptidase. nih.gov

Another critical post-translational modification for the major liver-type AFPs, such as HPLC6, is C-terminal amidation. nih.govbiorxiv.org This process involves the enzymatic removal of a C-terminal glycine (B1666218) residue from the precursor, followed by the amidation of the new C-terminal amino acid, which in the case of the major AFP is an arginine. nih.govbiorxiv.org This C-terminal amide cap is crucial for the full antifreeze activity of the protein. nih.gov Studies using recombinant AFP (rAFP) that lacked this amidation showed a significant reduction in activity—only about 70% of the activity of the native, amidated protein—confirming the importance of this modification for the protein's stability and ice-binding function. nih.gov

Modification Description Functional Implication
Signal Peptide Cleavage Removal of the N-terminal signal sequence from the preproprotein. nih.govproteinspotlight.orgDirects the protein to the secretory pathway. nih.gov
Pro-sequence Cleavage Removal of the N-terminal pro-region from the proprotein. nih.govnih.govProduces the mature N-terminus of the AFP.
C-terminal Amidation Removal of a C-terminal glycine and amidation of the new terminal arginine residue. nih.govbiorxiv.orgCrucial for full antifreeze activity and protein stability. nih.govnih.gov

Evolutionary Trajectories and Adaptive Significance of Winter Flounder AFPs

The existence of antifreeze proteins in various, often unrelated, fish species provides a fascinating case study in molecular evolution.

Convergent Evolution of Antifreeze Function

Antifreeze proteins are a classic example of convergent evolution, where different organisms independently evolve similar traits to adapt to similar environmental challenges. nih.govscience.gov The type I AFPs found in phylogenetically distant northern fish, such as flounders (Order Pleuronectiformes) and sculpins (Order Scorpaeniformes), share striking structural and functional similarities, namely their alanine-rich, α-helical structure. science.govresearchgate.net However, genomic analyses have revealed that these near-identical proteins arose from completely different genetic precursors. nih.govscience.gov

In the case of the winter flounder, the type I AFP gene originated from a gene called GIG2 (Grass Carp (B13450389) Reovirus-Induced Gene 2), which has an unrelated function in viral resistance. researchgate.net This indicates that an ancestral gene was repurposed to acquire a new, vital function for survival in icy seawater. nih.gov In contrast, the sculpin AFP arose from a different gene, and the cunner AFP from yet another. researchgate.net This phenomenon, where similar protein structures and functions evolve from different starting points, highlights the strong selective pressure exerted by the freezing marine environments and the remarkable adaptability of molecular evolution. science.govresearchgate.net Each lineage independently evolved a novel coding region for the ice-binding protein while retaining regulatory sequences from their respective ancestral genes. nih.govscience.gov

Gene Duplication and Divergence Events

The foundation of the winter flounder's antifreeze defense lies in the amplification of its AFP genes. tandfonline.comtandfonline.com The genome of the winter flounder contains multiple copies of AFP genes, organized in two main ways: as tandem repeats and as irregularly spaced, linked genes. researchgate.netcdnsciencepub.com The tandemly repeated genes are particularly important as they are responsible for producing the bulk of the circulating AFPs. tandfonline.comresearchgate.net This massive gene amplification is a direct evolutionary response to the need for high concentrations of these proteins in the blood to provide adequate protection against freezing. tandfonline.com

Studies have revealed significant variation in the number and arrangement of AFP gene copies among different winter flounder populations. researchgate.netcdnsciencepub.com For instance, populations in warmer, deeper waters tend to show greater variability in the size of the tandemly repeated gene component. cdnsciencepub.com This suggests a relaxation of selective pressure in these less frigid environments. cdnsciencepub.com The entire AFP gene locus is thought to have evolved through gene amplification as recently as a million years ago, coinciding with the onset of the Cenozoic ice age. nih.gov

Co-option of Pre-existing Genes (e.g., Gig2 gene origin of Type I AFP)

Remarkably, the flounder's Type I AFP did not arise from scratch. Instead, it evolved through the co-option and modification of a pre-existing gene with an entirely different function. biorxiv.orgthebrighterside.news Recent genomic studies have conclusively shown that the flounder AFP originated from an ancestral Gig2 (grass carp reovirus-induced gene 2) gene, which is involved in viral resistance. biorxiv.orgthebrighterside.newsresearchgate.netoup.com

The evolutionary journey began with a lineage-specific duplication of the Gig2 gene in the flounder's ancestors. biorxiv.orgresearchgate.net One of these redundant copies then underwent significant changes. A small, alanine-containing segment within the α-helical region of the Gig2 gene likely expanded through tandem amplification. biorxiv.orgnih.gov This process gave rise to a primitive "skin" AFP isoform, which was expressed in peripheral tissues. biorxiv.orgresearchgate.net Subsequent gene duplications, internal duplications of the 11-amino acid repeat, and the acquisition of a signal sequence led to the evolution of the circulating, liver-expressed AFP isoforms we see today. biorxiv.orgresearchgate.net It is believed that the promoter and enhancer sequences of the original Gig2 gene were also co-opted, explaining the initial broad tissue expression of the skin-type AFPs. biorxiv.org

Adaptive Responses to Cenozoic Climate Change

The evolution of the winter flounder's AFP gene family is intrinsically linked to the dramatic climate shifts of the Cenozoic Era. tandfonline.comresearchgate.net The emergence and diversification of these proteins were a direct adaptive response to the cooling of the oceans and the formation of sea ice. tandfonline.comtandfonline.comresearchgate.net The intense selective pressure exerted by icy seawater, which is lethal to unprotected fish, drove the rapid evolution and amplification of the AFP genes. tandfonline.comtandfonline.com

The timing of these evolutionary events aligns with the onset of Cenozoic glaciations. tandfonline.comtandfonline.com As global temperatures dropped, fish that could survive in freezing waters had a significant advantage. This led to the massive amplification of AFP genes to ensure the production of sufficient protein to prevent freezing. tandfonline.comtandfonline.com The correlation between latitude and AFP gene dosage in present-day starry flounders, with higher gene numbers in colder northern populations, further underscores this adaptive response to temperature. biorxiv.orgresearchgate.net

Advanced Research Methodologies for Winter Flounder AFP Study

Our detailed understanding of winter flounder AFPs has been made possible by a suite of advanced molecular and structural biology techniques.

Gene Cloning and Expression Systems

The isolation and study of winter flounder AFP genes have been greatly facilitated by gene cloning and expression technologies. nih.govnih.govmcmaster.ca Researchers have synthesized cDNA copies of AFP and proAFP coding sequences based on the published sequences from Pseudopleuronectes americanus. nih.gov These cDNAs have been cloned into various expression vectors for production in systems like Escherichia coli and even in plant cells. nih.govnih.gov

Early attempts to express AFPs in E. coli resulted in low yields. nih.gov To overcome this, scientists developed clever strategies, such as creating fusion proteins. nih.govnih.gov For example, the AFP gene was fused to a reporter gene like chloramphenicol (B1208) acetyltransferase (CAT), allowing for sensitive detection of even low levels of expression. nih.govnih.gov More advanced systems have been developed to secrete the recombinant AFP into the culture medium, simplifying purification. mcmaster.ca These methods have been instrumental in producing the quantities of protein needed for detailed structural and functional analyses. mcmaster.cagoogle.com

Site-Directed Mutagenesis and Functional Assays

Site-directed mutagenesis has been a powerful tool for dissecting the structure-function relationships of winter flounder AFPs. nih.gov By systematically replacing specific amino acids, researchers can test hypotheses about which residues are critical for ice-binding and antifreeze activity. nih.govnih.gov

High-Resolution Structural Determination Techniques (e.g., X-ray, NMR)

The three-dimensional structures of winter flounder AFPs have been determined at high resolution using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. mcmaster.carcsb.orgrcsb.orgnih.gov These techniques have provided an unprecedented look at the molecular architecture of these proteins.

The first crystal structure of a winter flounder AFP revealed a single, long α-helix. mcmaster.caannualreviews.orgnih.gov This structure confirmed predictions from circular dichroism studies. researchgate.net The high-resolution structure also unveiled elaborate N- and C-terminal "capping" structures that contribute to the stability of the helix in solution. mcmaster.canih.gov The structure clearly shows four repeated ice-binding motifs forming a flat, rigid surface. mcmaster.carcsb.orgnih.gov

NMR spectroscopy has been used to study the structure and dynamics of AFPs in solution. rcsb.orgnih.gov These studies have confirmed the α-helical nature of the protein and have been used to analyze the structure of synthetic and mutant versions of the AFP. rcsb.orgnih.gov For example, replacing the four threonine residues with valine, a conservative mutation, did not significantly alter the protein's structure or activity, providing further insights into the requirements for ice binding. rcsb.orgebi.ac.uk

Spectroscopic Analysis (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a key technique for analyzing the secondary structure of winter flounder AFPs. CD spectra have revealed that these proteins are predominantly alpha-helical. nih.gov Studies on a hyperactive AFP from winter flounder, with a molecular mass of 16,683 Da and an amino acid composition of over 60% alanine, showed it to be almost entirely alpha-helical at 4°C. nih.gov However, at 20°C, it undergoes partial denaturation, leading to a moderately reduced helical content that remains stable up to 50°C. nih.gov This structural change is linked to an irreversible loss of antifreeze activity. nih.gov

Further CD studies on various mutant polypeptides of the 37-residue winter flounder AFP have demonstrated that a high helical content is a prerequisite for significant ice growth inhibition. acs.org For instance, most mutants retain a 100% helical structure at low temperatures. figshare.com A glycine-substituted derivative, however, was only 70% α-helical. figshare.com Even with mutations, such as the substitution of threonine with serine, valine, alanine, or glycine, the helical structure is largely maintained at low temperatures, except for the glycine mutant. acs.orgfigshare.com This underscores the importance of the α-helical conformation for the protein's function. acs.org

Temperature-dependent CD spectra have shown that the helical content of these AFPs increases as the temperature is lowered. acs.org At 3°C, many analogues are estimated to be 95-100% helical. acs.org Heating to 50°C destabilizes this conformation, leading to a significant reduction in helical content. acs.org

Table 1: Helicity of Winter Flounder AFP Mutants at Low Temperatures

Mutant Estimated Helicity (%) Reference
Wild-type and most mutants 100 figshare.com
Glycine derivative 70 figshare.com

Analytical Ultracentrifugation and Chromatography for Protein Characterization

Analytical ultracentrifugation (AUC) and size-exclusion chromatography are powerful methods for determining the oligomeric state and hydrodynamic properties of winter flounder AFPs. nih.govresearchgate.netceitec.cz For the hyperactive AFP, AUC analysis, including both sedimentation velocity and equilibrium experiments, has shown that the predominant species in solution is a dimer with a molecular weight of 32,275 Da. nih.govresearchgate.net This is in contrast to the monomeric molecular mass of 16,683 Da. nih.gov

Sedimentation velocity analysis further revealed the abundance of the dimeric species at 33 kDa and the presence of a minor higher molecular weight species at 70 kDa. researchgate.net Size-exclusion chromatography of this hyperactive AFP indicated an apparent molecular weight that was twofold higher, suggesting an unusually large Stokes radius. nih.govresearchgate.net The axial ratio of the dimer, calculated from sedimentation velocity data, is 18:1, confirming its extraordinarily long, rod-like structure. nih.govresearchgate.net This structure is consistent with a novel dimeric alpha-helical arrangement where each monomer of approximately 195 amino acids forms a long alpha-helix. nih.gov

In contrast, the smaller, 37-residue Type I AFPs from winter flounder are monomeric. nih.gov These techniques are crucial for understanding how the quaternary structure of these proteins contributes to their antifreeze activity. nih.govresearchgate.net

Table 2: Molecular Weight Determination of Hyperactive Winter Flounder AFP

Method Determined Molecular Weight (Da) Oligomeric State Reference
Mass Spectrometry (monomer) 16,683 Monomer nih.gov
Analytical Ultracentrifugation (equilibrium) 32,275 Dimer nih.govresearchgate.net
Analytical Ultracentrifugation (velocity) ~33,000 Dimer researchgate.net

Molecular Dynamics and Computational Biophysics for Interaction Analysis

Molecular dynamics (MD) simulations and computational biophysics have been instrumental in elucidating the interaction between winter flounder AFPs and ice crystals. elifesciences.orgbio-conferences.orgacs.orgnih.gov Early computational studies focused on the correlation between the spacing of regularly spaced polar threonine residues and the water molecules in the ice lattice. elifesciences.org

More recent MD simulations have investigated the binding of a mutant winter flounder AFP to the pyramidal {202̄1} plane of an ice-water interface. acs.org These simulations showed that the AFP stably binds to the interface when its hydrophobic residues interact with the ice. acs.org This binding leads to a significant decrease in the growth velocity of the surrounding ice, consistent with the Gibbs-Thomson effect. acs.org The simulations also suggested that the growth of ice around the AFP is necessary to promote stable binding and subsequent inhibition of further ice growth. acs.org No stable binding or decrease in growth velocity was observed for the prismatic {101̄0} plane, which aligns with experimental observations. acs.org

Furthermore, computational studies have highlighted the importance of hydrophobic interactions in the binding of AFPs to ice. nih.gov Monte Carlo simulations that considered nonbonded interactions, hydrogen bonds, and hydration potential demonstrated that the desolvation of hydrophobic groups on the AFPs upon binding to ice grooves is the primary stabilizing factor. nih.gov This model helps to explain experimental findings, such as why substituting threonine with valine does not affect the antifreeze potency, while substitution with serine abolishes it. nih.gov MD simulations have also been used to study the interaction of winter flounder AFPs with methane (B114726) hydrate (B1144303), showing that the AFPs can adsorb onto the hydrate surface and inhibit its growth by impeding the mass transfer of methane molecules. bio-conferences.org

Transcriptional Profiling and RNA Analysis (e.g., RT-PCR, Northern Blot)

Transcriptional profiling and RNA analysis techniques like Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) and Northern blotting have been used to study the expression of AFP genes in the winter flounder. nih.govresearchgate.netresearchgate.net These studies have revealed a more complex pattern of AFP expression than initially thought.

While the liver was once considered the primary site of AFP synthesis, Northern blot analysis has shown the presence of AFP mRNA in numerous other tissues, including the gills, skin, and dorsal fin. researchgate.net This widespread expression is not observed in all fish species with AFPs; for example, in the sea raven, AFP mRNA is restricted to the liver. researchgate.net

Further investigation using RT-PCR on RNA from pre-hatch winter flounder embryos detected the expression of seven different skin-type AFP genes, which translate into four distinct AFPs. nih.gov Interestingly, neither of the liver-type AFP genes was expressed in these embryos. nih.gov This suggests that different AFP isoforms are expressed at different life stages and in different tissues, likely serving distinct physiological roles. nih.govresearchgate.net

RT-PCR analysis of total RNA from winter flounder gills, using primers specific for a known skin AFP clone, consistently amplified a product of about 250 base pairs. researchgate.net Sequencing of these PCR products confirmed their high identity with the original skin clone, with only minor nucleotide substitutions that resulted in a single amino acid change from alanine to valine. researchgate.net This substitution was not located in a critical ice-binding region of the protein. researchgate.net Both RT-PCR and Northern blotting are valuable tools for quantifying and characterizing AFP gene expression, though RT-PCR is generally considered more sensitive, especially when the amount of RNA is limited. reddit.comnih.gov

Antimicrobial Peptides Amps from Pseudopleuronectes Americanus E.g., Pleurocidin and Winter Flounder 1a 1

Discovery and Characterization of Pleurocidin (B1576808) and Related Peptides

The initial identification and subsequent investigation of AMPs from the winter flounder have provided valuable insights into the host defense mechanisms of marine organisms.

Isolation from Skin Mucous Secretions

Pleurocidin was first discovered and isolated from the skin mucous secretions of the winter flounder, Pseudopleuronectes americanus. researchgate.netnih.govmdpi.comwikipedia.org This mucus provides a primary line of defense against the microbe-rich aquatic environment. researchgate.net The peptide was purified from these secretions using multiple chromatographic methods to achieve a single, active component. researchgate.netnih.gov Later research confirmed that Pleurocidin is also produced by goblet cells in the flounder's small intestine and eosinophilic granular cells in the gills. nih.gov The expression of the pleurocidin gene can be triggered in response to infection and inflammation. frontiersin.org

Identification of Pleurocidin-like Sequences (e.g., Winter Flounder 1a-1)

Following the initial discovery of Pleurocidin, further research led to the identification of a family of related peptides. mdpi.comnih.gov By using primers based on the conserved regions of the pleurocidin gene, scientists were able to amplify and sequence numerous pleurocidin-like genes from the winter flounder and other flatfish species. nih.govgoogle.com This genomic approach revealed multiple clustered genes for these AMPs. nih.gov Among the identified sequences were this compound and its variant, this compound-1. nih.govasm.org These peptides, while sharing similarities with the original Pleurocidin, possess distinct amino acid sequences. nih.gov

Amino Acid Sequence Determination

The primary structure of these peptides was determined through amino acid sequence analysis and mass spectrometry. researchgate.netnih.gov The original Pleurocidin is a 25-residue linear peptide. researchgate.netnih.govnih.gov The sequences of this compound and this compound-1 were also elucidated, revealing variations in their amino acid composition and length. nih.govasm.org

Below is a table detailing the amino acid sequences of these peptides.

Peptide NameAmino Acid SequenceNumber of Residues
Pleurocidin (NRC-04)GWGSFFKKAAHVGKHVGKAALTHYL-NH225
This compound (NRC-02)WLRRIGKGVKIIGGAALDHL-NH220
This compound-1 (NRC-03)GRRKRKWLRRIGKGVKIIGGAALDHL-NH226

Table 1: Amino Acid Sequences of Antimicrobial Peptides from Winter Flounder. nih.govasm.orgresearchgate.net

Structural Conformation and Diversity of Winter Flounder AMPs

The biological activity of these antimicrobial peptides is intrinsically linked to their three-dimensional structure, which can change depending on their environment.

Amphipathic Alpha-Helical Structure in Membrane-Mimicking Environments

In environments that mimic biological membranes, such as in the presence of trifluoroethanol (TFE) or dodecylphosphocholine (B1670865) (DPC) micelles, Pleurocidin and its related peptides adopt an amphipathic alpha-helical conformation. researchgate.netnih.govfrontiersin.orgacs.orgnih.gov This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. frontiersin.orgresearchgate.net This amphipathic nature is crucial for the peptide's ability to interact with and disrupt microbial membranes. frontiersin.org Nuclear Magnetic Resonance (NMR) studies have shown that in DPC micelles, the helical structure of Pleurocidin is rigid. acs.orgnih.gov The peptide this compound has also been shown to form a helical structure in a membrane-mimicking environment. rcsb.org

Structural Randomness in Aqueous Solution

In contrast to their ordered structure in membrane-like environments, antimicrobial peptides like Pleurocidin exist in a largely unstructured or random coil conformation when in an aqueous solution. acs.orgnih.govmdpi.commdpi.comuniprot.org This conformational flexibility is a common feature of many linear antimicrobial peptides. mdpi.comrug.nl The transition from a random coil to a structured alpha-helix upon encountering a bacterial membrane is a key step in their mechanism of action. mdpi.com

Relationship Between Conformation and Activity

The antimicrobial activity of winter flounder AMPs like pleurocidin and its analogues is intrinsically linked to their three-dimensional structure. In an aqueous environment, pleurocidin exists in a random coil conformation. acs.org However, upon interaction with membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles, it adopts a distinct α-helical structure. mdpi.comacs.org This induced helical conformation is amphipathic, meaning it has both a hydrophilic (water-loving) and a hydrophobic (water-fearing) face. frontiersin.orgmdpi.com

The amphipathic nature of the α-helix is critical for its function. The positively charged (hydrophilic) residues can interact with the negatively charged components of microbial membranes, while the hydrophobic residues can insert into the lipid bilayer of the membrane. mdpi.comacs.org This interaction and insertion process is the first step in its antimicrobial action. Nuclear Magnetic Resonance (NMR) studies have shown that the helical structure of pleurocidin is rigid within a membrane-like environment. acs.org The N-terminus of pleurocidin, which contains aromatic amino acids like tryptophan and phenylalanine, is particularly important for maintaining the α-helical structure and for penetrating the membrane. mdpi.comacs.org Molecular dynamics simulations have revealed that pleurocidin maintains its α-helical structure when interacting with anionic model membranes, which mimic bacterial membranes, but loses this structure when adjacent to neutral model membranes, which are more characteristic of eukaryotic cells. acs.org This conformational stability in the presence of bacterial membranes is a key determinant of its selective antimicrobial activity.

Antimicrobial Mechanisms of Action

The antimicrobial activity of winter flounder AMPs is multifaceted, involving direct interaction with microbial membranes and interference with intracellular processes. frontiersin.orgmdpi.commdpi.com

Membrane Disruption and Pore Formation (e.g., Toroidal Pore, Carpet Model)

A primary mechanism of action for pleurocidin and related peptides is the disruption of the microbial cell membrane. frontiersin.orgmdpi.commdpi.com This is achieved through models such as the "toroidal pore" and the "carpet" model. frontiersin.orgmdpi.comresearchgate.net

Toroidal Pore Model: In this model, the AMPs insert into the membrane and induce the lipid monolayers to bend inward, forming a water-filled pore lined by both the peptides and the head groups of the lipid molecules. researchgate.netproteopedia.orgpurdue.edu This creates a channel through which ions and other essential molecules can leak out of the cell, leading to cell death. mdpi.comnih.gov The formation of toroidal pores is often dependent on the peptide-to-lipid ratio, with higher ratios favoring this mechanism. mdpi.comresearchgate.net Evidence for the toroidal pore model comes from single-channel experiments where pleurocidin formed well-defined ion channels in lipid bilayers containing anionic lipids. nih.gov

Carpet Model: At lower peptide-to-lipid ratios, pleurocidin may act via the carpet model. mdpi.comresearchgate.net In this scenario, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. proteopedia.orgnih.gov Once a critical concentration is reached, this layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and the eventual disintegration of the membrane. nih.govmdpi.com

It has been proposed that pleurocidin may utilize components of both models to permeate membranes. mdpi.com The choice of mechanism can be influenced by the concentration of the peptide relative to the lipid bilayer. mdpi.comresearchgate.net

Interaction with Bacterial and Fungal Membranes

The initial interaction of winter flounder AMPs with microbial membranes is electrostatic. The cationic nature of these peptides facilitates a strong attraction to the negatively charged components commonly found in the membranes of bacteria and fungi, such as anionic phospholipids. mdpi.comacs.org In contrast, they interact weakly with the zwitterionic (neutrally charged) lipids that are characteristic of eukaryotic cell membranes, which contributes to their low hemolytic activity against red blood cells. mdpi.comacs.org

Spectroscopic studies have shown that pleurocidin inserts into and strongly interacts with membranes containing anionic phosphatidylglycerol. tandfonline.com This interaction leads to a disruption of the lipid chain order, affecting anionic lipids to a greater extent than zwitterionic lipids. tandfonline.com Molecular dynamics simulations have further elucidated this selective interaction, showing that pleurocidin deeply inserts into anionic membranes. acs.org The N-terminal region of the peptide, with its tryptophan and phenylalanine residues, plays a crucial role in this insertion process. mdpi.comacs.org

Intracellular Targeting and Metabolic Interference

Beyond membrane disruption, pleurocidin can translocate across the microbial membrane to interfere with intracellular processes. frontiersin.orgasm.org This suggests a dual mechanism of action. frontiersin.org Studies have shown that at sublethal concentrations, pleurocidin and its derivatives can inhibit the synthesis of macromolecules such as DNA and RNA without causing significant damage to the cell membrane. frontiersin.orgasm.org This implies that the peptide can enter the cytoplasm and interact with intracellular targets. frontiersin.orgasm.org

The ability of pleurocidin to translocate across membranes without causing complete lysis has been observed in liposome (B1194612) leakage assays, where peptide translocation occurred with only partial release of encapsulated contents at lower concentrations. asm.org Once inside the cell, pleurocidin has been shown to possess DNA binding capabilities, although this alone may not account for its full antibacterial efficacy. frontiersin.org In some fungi, such as Candida albicans, pleurocidin can induce the upregulation of reactive oxygen species (ROS), leading to apoptosis. mdpi.com

Synergistic Effects with Other AMPs

The antimicrobial efficacy of winter flounder AMPs can be enhanced when used in combination with other AMPs or conventional antibiotics. news-medical.netnih.govasm.orgfrontiersin.org A study investigating the synergistic action of six different winter flounder AMPs, including WF1a and pleurocidin (also referred to as WF2), found that certain two-way combinations exhibited strong synergy against bacterial pathogens. news-medical.net This synergy was often dependent on the specific bacterial isolate being tested. news-medical.net

The combination of WF1a and WF2 (pleurocidin) led to enhanced ion conductance, suggesting a cooperative mechanism of membrane disruption. news-medical.net Molecular dynamics simulations have provided insights into this synergy, showing that mixing WF1a and WF2 constrains their conformational flexibility and favors the formation of higher-order aggregates. nih.gov This interaction modulates the behavior of the individual peptides, potentially leading to a more potent antimicrobial effect. nih.gov

Furthermore, pleurocidin has been shown to act synergistically with antibiotics. nih.govkcl.ac.uk This synergistic interaction is thought to occur through mechanisms such as increased membrane permeability, which allows the antibiotic better access to its intracellular target, and the formation of hydroxyl radicals. nih.govfrontiersin.org For instance, the combination of pleurocidin and erythromycin (B1671065) resulted in increased permeability of the bacterial cytoplasmic membrane. nih.gov

Gene Expression and Regulatory Pathways of Winter Flounder AMPs

The expression of AMPs in the winter flounder, including pleurocidin, is a regulated process that responds to environmental and physiological cues. The pleurocidin gene is comprised of four exons, and its upstream region contains consensus binding sequences for transcription factors that are also found in mammalian host defense genes. researchgate.net These include sequences for NF-IL6 and interferon response elements, suggesting a role for these pathways in regulating pleurocidin expression. researchgate.net

Pleurocidin is produced as a prepropeptide that undergoes proteolytic cleavage to form the mature, active peptide. researchgate.net Its expression has been localized to the mucin granules of goblet cells in the skin and intestine, as well as in eosinophilic granular cells of the gills. frontiersin.orgnih.govuri.edu This localization suggests that pleurocidin is secreted onto mucosal surfaces to provide a first line of defense against invading pathogens. nih.govuri.edu

There is evidence that pleurocidin gene expression is upregulated in response to infection and inflammation. frontiersin.orgnih.govnih.gov This inducible expression is a common feature of innate immune components. mdpi.com For example, studies on other fish AMPs, such as piscidins (a family to which pleurocidins are related), have shown that their genes can be induced by various stimuli, including bacteria, bacterial components like lipopolysaccharide (LPS), viruses, and parasites. mdpi.commdpi.com While the specific regulatory pathways for winter flounder AMPs are still being fully elucidated, the presence of regulatory elements for immune-related transcription factors in the pleurocidin gene points to a complex system of control that allows the fish to mount an effective defense against a wide range of pathogens. researchgate.net In contrast, the expression of another important protein in winter flounder, the antifreeze protein, is regulated by photoperiod and hormones like growth hormone, highlighting the diverse regulatory mechanisms governing gene expression in this species. nih.gov

Pleurocidin Gene Structure and Organization (e.g., Exon-Intron Boundaries)

The genetic blueprint for pleurocidin reveals a structured organization that facilitates its production. The pleurocidin gene is composed of four exons and three introns. asm.orgnih.govnih.gov This exon-intron structure is a common feature among most piscidin genes. researchgate.net Analysis of the winter flounder's genome has shown that multiple genes for these novel pleurocidin-like AMPs are arranged in clusters. nih.gov One study identified four distinct genes and three pseudogenes within two genomic clones. nih.gov These clustered genes, while sharing similar intron/exon boundaries, encode for peptides with differing amino acid sequences. nih.gov

The pleurocidin gene encodes a 68-residue prepropeptide. frontiersin.orgasm.org This precursor undergoes proteolytic cleavage at both its amino-terminal signal sequence and its carboxy-terminal anionic propiece to yield the active, mature 25-residue peptide. frontiersin.orgasm.orgnih.gov The upstream region of the gene contains consensus binding sequences for transcription factors that are also found in mammalian host defense genes. asm.orgnih.gov These include sequences identical to the response elements for NF-IL6 (nuclear factor interleukin-6) and for alpha and gamma interferons, suggesting a sophisticated regulatory mechanism. asm.orgnih.govnih.gov

Table 1: Pleurocidin Gene Structure

Feature Description Source(s)
Gene Components 4 exons and 3 introns. asm.orgnih.govnih.gov
Genomic Organization Multiple genes and pseudogenes are located in clusters on the genome. nih.gov
Encoded Product A 68-residue prepropeptide. frontiersin.orgasm.orgnih.gov
Processing Proteolytic cleavage of a signal peptide and a C-terminal propiece. frontiersin.orgasm.orgnih.gov
Regulatory Elements Upstream consensus binding sites for transcription factors like NF-IL6 and interferon response elements. asm.orgnih.govnih.gov

Tissue Distribution of AMP Gene Expression (e.g., Skin, Gills, Intestine)

The expression of pleurocidin genes is strategically localized to mucosal surfaces, which act as primary barriers against invading microbes. Pleurocidin and its related peptides are predominantly found in the skin, gills, and intestine of the winter flounder. mdpi.comnih.govuri.eduresearchgate.net Transmission electron microscopy has precisely localized the peptide to the mucin granules of goblet cells in the skin and small intestine. asm.orgnih.govresearchgate.net In the gills, pleurocidin expression and synthesis have been identified in specific cell types, including eosinophilic granular cells located in the nonlamellar tissue of the gill filament. nih.govresearchgate.netresearchgate.net This distribution underscores the role of pleurocidin as a key effector molecule in the mucosal immunity of the fish, providing a ready defense at critical entry points for pathogens. asm.org Expression of pleurocidin has been detected as early as 13 days after the flounder hatches, indicating its importance in the early stages of development. nih.gov

Regulation in Response to Infection and Inflammation

The expression of pleurocidin genes appears to be dynamically regulated, particularly in response to infection and inflammation. mdpi.comnih.gov The presence of upstream consensus sites for transcription factors like NF-IL6, which are known to be involved in immune and inflammatory responses, strongly suggests that pleurocidin gene expression can be upregulated upon pathogenic challenge. asm.orgnih.gov This type of regulation is consistent with findings for AMP genes in other vertebrates, including mammals, and other fish species where expression is induced by stimuli such as bacterial lipopolysaccharide (LPS). mdpi.comasm.org For instance, the expression of epinecidin-1, a similar peptide in grouper, is dose-dependently stimulated by LPS. nih.gov This inducible expression allows the winter flounder to mount a rapid and targeted defense against microbial threats. asm.org

Functional Diversity and Biological Roles of Winter Flounder AMPs

The antimicrobial peptides of the winter flounder, including pleurocidin and its variants, exhibit a remarkable range of biological activities that are central to the fish's innate defense system.

Broad-Spectrum Antimicrobial Activity (Gram-positive and Gram-negative Bacteria, Fungi)

Table 2: Antimicrobial Activity of Pleurocidin (Ple) and Pleurocidin-amide (Ple-a)

Peptide Target Organism Type MIC Range (μg/mL) Source(s)
Pleurocidin (Ple) & Pleurocidin-amide (Ple-a) Gram-positive & Gram-negative Bacteria 0.25 - 32 mdpi.comnih.gov
Pleurocidin (Ple) & Pleurocidin-amide (Ple-a) Multidrug-Resistant (MDR) Bacteria 2 - 256 mdpi.comnih.gov
Pleurocidin (Ple) Fungi (Clinical Isolates) Broad-spectrum activity noted asm.orgnih.gov

Potential Beyond Antimicrobial Activity (e.g., Anticancer Activity)

Emerging research has highlighted that the biological functions of pleurocidin extend beyond killing microbes. There is substantial evidence for its potential as an anticancer agent. mdpi.comnih.gov Pleurocidin and its derivatives have been shown to exhibit potent cytotoxic effects against various human cancer cell lines, including breast carcinoma, leukemia, and lung adenocarcinoma. frontiersin.orgmdpi.comnih.govnih.gov An amidated derivative, Pleurocidin-amide (Ple-a), demonstrated notable cytotoxicity with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 11 to 340 μM across different cancer cell lines, while being less harmful to normal cells. frontiersin.orgnih.govnih.gov Mechanistic studies on A549 human lung adenocarcinoma cells revealed that Ple-a can inhibit autophagy and induce apoptosis. nih.govnih.gov Furthermore, a D-amino acid analog of a pleurocidin variant (NRC-03) was developed to be resistant to protease degradation, showing increased killing of breast cancer cells and greater effectiveness in inhibiting tumor growth in mouse xenograft models compared to the original peptide. canada.ca

Table 3: Anticancer Activity of Pleurocidin Derivatives

Peptide Derivative Cancer Cell Line(s) Activity Metric (IC50) Key Finding Source(s)
Pleurocidin-amide (Ple-a) Various cancer cell lines (e.g., lung, stomach, colon) 11 - 340 μM Induces apoptosis and inhibits autophagy in A549 cells. frontiersin.orgnih.govnih.gov
[D]-NRC-03 Breast cancer cells (including multidrug-resistant) Not specified More effective than NRC-03 in vivo; resistant to proteases. canada.ca

Advanced Research Methodologies for Winter Flounder AMP Study

The investigation of antimicrobial peptides from the winter flounder involves a multi-faceted approach, combining classic biochemical techniques with modern biophysical and computational methods. This allows for a comprehensive understanding of their structure, function, and mechanism of action.

Peptide Purification and Characterization (e.g., HPLC, Mass Spectrometry)

The initial step in studying any specific peptide is its isolation and purification. For winter flounder AMPs, this process typically begins with the extraction of mucous secretions from the skin of the fish. researchgate.net These crude extracts contain a mixture of various proteins and peptides.

To isolate the desired AMPs, researchers employ a combination of chromatographic techniques. A common initial step is size-exclusion chromatography, which separates molecules based on their size. researchgate.netscispace.com This is often followed by ion-exchange chromatography to separate peptides based on their net charge. researchgate.net

The final and most crucial purification step is typically reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.gov This powerful technique separates peptides based on their hydrophobicity, yielding a highly purified sample of the target AMP, such as this compound. researchgate.netnih.gov

Once purified, the identity and integrity of the peptide are confirmed using mass spectrometry. researchgate.netnih.gov This technique accurately measures the molecular weight of the peptide, which can be compared to the theoretical mass calculated from its amino acid sequence. nih.govresearchgate.net For instance, the molecular weight of a synthetic antifreeze polypeptide (AFP) from winter flounder, HPLC-6, was determined to be 3242.53 Da. peptide.com

Table 1: Techniques for Peptide Purification and Characterization

Technique Purpose Reference
Size-Exclusion Chromatography Initial separation based on molecular size researchgate.netscispace.com
Ion-Exchange Chromatography Separation based on net charge researchgate.net
Reverse-Phase HPLC Final purification based on hydrophobicity researchgate.netnih.gov

NMR Structural Determination in Different Environments

Understanding the three-dimensional structure of an AMP is critical to elucidating its mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of peptides in solution, mimicking different biological environments. nih.govnews-medical.net

Studies on Pleurocidin, a well-characterized AMP from winter flounder, have shown that its structure is highly dependent on its environment. nih.gov In an aqueous solution, Pleurocidin exists as a random coil. nih.govacs.org However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles, it adopts a distinct α-helical structure. nih.govacs.org This conformational change is a hallmark of many AMPs and is believed to be essential for their ability to interact with and disrupt bacterial membranes. nih.govontosight.ai

NMR studies can also provide insights into the dynamics and rigidity of the peptide structure. nih.gov For Pleurocidin, ¹⁵N relaxation studies have indicated that the α-helix is a rigid structure when embedded in a membrane-like environment. nih.gov Furthermore, diffusion studies have suggested that multiple Pleurocidin molecules can be contained within a single micelle, hinting at potential oligomerization. acs.org

Gene Cloning and Expression

To produce larger quantities of AMPs for research and potential therapeutic applications, and to facilitate site-directed mutagenesis studies, scientists often turn to gene cloning and expression systems. This involves identifying the gene that codes for the AMP, inserting it into a suitable vector, and then introducing that vector into a host organism, such as the bacterium Escherichia coli, to produce the peptide.

The process of cloning the gene for a winter flounder AMP often starts with the isolation of messenger RNA (mRNA) from relevant tissues, such as the liver or skin. researchgate.netnih.gov This mRNA is then used as a template to synthesize complementary DNA (cDNA). nih.govnih.gov Using primers designed from the known amino acid sequence or homologous genes, the specific gene for the AMP can be amplified using the polymerase chain reaction (PCR). vliz.bevliz.be

Once the gene is cloned, it can be inserted into an expression vector, which contains the necessary genetic elements to drive the production of the peptide in the host organism. nih.govnih.gov Studies have successfully expressed winter flounder AMPs and related proteins, like antifreeze proteins, in E. coli. nih.govnih.gov In some cases, the expression system is designed to secrete the peptide into the culture medium, simplifying the purification process. nih.gov

In vitro Antimicrobial Assays (e.g., MIC, MBC, Lysis Assays)

A crucial aspect of AMP research is to determine their effectiveness against various microorganisms. This is achieved through a series of in vitro antimicrobial assays.

The most common assay is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the peptide that prevents the visible growth of a particular bacterium after a set incubation period. mdpi.comnih.govplos.org This is typically determined using a microdilution method, where bacteria are exposed to serial dilutions of the peptide in a 96-well plate. mdpi.comnih.gov

Following the MIC, the Minimum Bactericidal Concentration (MBC) is often determined. The MBC is the lowest concentration of the peptide that results in a 99.9% reduction in the initial bacterial inoculum. nih.govmdpi.com This is assessed by taking aliquots from the wells of the MIC assay that show no growth and plating them on agar (B569324) to see if any bacteria survive. nih.govmdpi.com

Lysis assays provide a more direct measure of the peptide's ability to disrupt bacterial membranes. These assays often monitor the release of intracellular components, such as lactate (B86563) dehydrogenase (LDH), or use fluorescent dyes that can only enter cells with compromised membranes. mdpi.com

Studies on this compound-1 have shown it to be a highly potent antimicrobial, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov

Table 2: In vitro Antimicrobial Activity of this compound-1

Bacterial Species MIC (µg/ml) Reference
Aeromonas salmonicida 99-1 2
Aeromonas salmonicida 97-4 4
Salmonella enterica serovar Typhimurium MS7953s 2

Electron Microscopy for Cellular Interaction Studies

To visualize the effects of AMPs on bacterial cells at an ultrastructural level, researchers utilize electron microscopy. This powerful imaging technique can reveal detailed information about how peptides interact with and damage bacterial membranes.

Transmission electron microscopy (TEM) has been used to study the cellular localization of Pleurocidin in winter flounder tissues, revealing its presence in the mucin granules of skin and intestinal goblet cells. researchgate.net In the context of antimicrobial action, TEM can be used to observe changes in bacterial morphology after treatment with an AMP. Electron microscopy studies on fungal cells treated with winter flounder antifreeze protein (AFP), a related peptide, showed severe cellular degradation and damage to the plasma membranes. science.gov Similar studies with AMPs would likely reveal membrane blebbing, pore formation, or complete cell lysis.

Computational Modeling of Peptide-Membrane Interactions

In recent years, computational modeling has become an indispensable tool for studying the intricate interactions between AMPs and bacterial membranes. Molecular dynamics (MD) simulations, in particular, allow researchers to observe the dynamic behavior of peptides and lipid bilayers at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. uq.edu.au

These simulations can predict how an AMP like this compound initially associates with the membrane surface, inserts into the lipid bilayer, and potentially forms pores or other disruptive structures. uq.edu.au By using force fields that accurately describe the interactions between atoms, MD simulations can model the conformational changes the peptide undergoes upon membrane binding and how it perturbs the organization of the lipid molecules. news-medical.net

Recent studies have used molecular dynamics simulations to investigate the synergistic interactions between different winter flounder AMPs, including Pleurocidin (WF2) and WF1a. rsc.orgbiorxiv.org These simulations have shown that the peptides can form aggregates and that their conformational flexibility is altered when they are mixed, providing a potential explanation for their synergistic antimicrobial activity. rsc.orgbiorxiv.org

Transcriptional Profiling for Gene Expression Analysis

Transcriptional profiling of the genes encoding antimicrobial peptides (AMPs) in the winter flounder, Pseudopleuronectes americanus, reveals a complex and dynamically regulated system of innate immunity. The winter flounder possesses multiple, clustered genes for pleurocidin-like peptides, which exhibit differential expression patterns based on tissue type, developmental stage, and in response to external stimuli like infection and inflammation. nih.govfrontiersin.org

Analysis of the winter flounder genome has identified several distinct genes and pseudogenes for these AMPs, including variants such as WF1, WF2 (pleurocidin), WF3, and WF1a-1. nih.govnih.gov These genes are not expressed uniformly; instead, their transcription is often specific to tissues that act as primary barriers against pathogens. capes.gov.br For instance, studies using Northern and RT-PCR analyses have shown that two pleurocidin genes are predominantly expressed in the skin, while two other distinct genes are mainly expressed in the intestine. capes.gov.brnih.gov Further research has localized pleurocidin gene expression to specific cell types, including the mucous cells of the skin epidermis, goblet cells of the small intestine, and eosinophilic granular cells in the gills. nih.govresearchgate.netfrontiersin.org

The expression of these AMPs is also under strict developmental control. Using RT-PCR assays on larvae of different ages, researchers have provided the first evidence of developmental expression of AMPs in fish. nih.gov Transcripts for pleurocidin-like peptides are detectable at low levels as early as 5 days post-hatch (dph), with levels increasing during development. google.com A significant milestone is the first major expression of the pleurocidin gene at 13 days post-hatch, which is thought to be crucial for the defense of the developing fish. nih.govmdpi.com

Furthermore, the regulation of these genes appears to be responsive to immunological challenges. The upstream regions of pleurocidin genes contain consensus binding sequences for transcription factors that are known to be involved in immune-related gene expression. nih.govnih.gov This suggests that the winter flounder can modulate the expression of these AMPs in response to infection and inflammation, mounting a defense tailored to the specific threat. frontiersin.orgnih.govmdpi.com Similarly, other families of AMPs in winter flounder, such as hepcidin-like peptides, are also differentially expressed during bacterial challenges. capes.gov.br

The table below summarizes the key findings from transcriptional profiling studies on winter flounder antimicrobial peptides.

Table 1: Differential Gene Expression of Antimicrobial Peptides in Pseudopleuronectes americanus

Gene/Peptide Family Condition / Factor Tissue/Stage Observation Source(s)
Pleurocidin-like genes Tissue Specificity Skin Predominant expression of two gene variants. capes.gov.brnih.gov
Pleurocidin-like genes Tissue Specificity Intestine Predominant expression of two different gene variants. capes.gov.brnih.gov
Pleurocidin (WF2) Cellular Localization Gill Expression localized to eosinophilic granular cells. nih.govresearchgate.net
Pleurocidin Cellular Localization Skin, Intestine Expression found in mucous and goblet cells. frontiersin.org
Pleurocidin-like genes Developmental Stage 5 days post-hatch Low levels of transcripts detected. google.com
Pleurocidin Developmental Stage 13 days post-hatch First major expression observed. nih.govmdpi.com
Pleurocidin-like genes Developmental Stage Larval to Adult Transcript levels increase throughout development. google.com
Pleurocidin Immune Regulation Infection/Inflammation Gene expression is suggested to be up-regulated. frontiersin.orgmdpi.com

This differential and regulated expression underscores the sophisticated role of these peptides in providing a continuous and adaptable defense mechanism for the winter flounder in its microbe-rich marine environment. nih.gov

Comparative Analysis of Biocompounds from Pseudopleuronectes Americanus

Comparison with Homologous Compounds in Other Fish Species

The evolution of antifreeze proteins in fish is a remarkable example of adaptation to extreme environments, with similar solutions arising independently in different lineages.

Evolutionary Relationships and Divergence

The evolution of AFPs is a classic case of convergent evolution, where unrelated or distantly related fish species have developed structurally similar proteins to cope with freezing temperatures. nih.govpnas.org Type I AFPs, the alanine-rich, α-helical proteins found in winter flounder, have also been identified in other unrelated fish, such as sculpins, cunners, and snailfish. nih.govbiorxiv.org

Recent genomic analyses have shown that these near-identical Type I AFPs arose from different genetic precursors in each lineage. oup.comnih.gov For instance, the flounder AFP originated from a Gig-2 gene, while the sculpin AFP arose from a lunapark gene, and the cunner AFP from a GIMAP gene. biorxiv.org This demonstrates that different evolutionary pathways, including gene duplication, divergence, and in some cases, partial de novo gene formation, have led to the same functional protein structure. oup.comnih.gov This process highlights the strong selective pressure exerted by polar and subpolar environments. oup.com

The evolution of these genes appears to be a relatively recent event, likely occurring within the last 30 million years, coinciding with the onset of Cenozoic glaciation events in the northern hemisphere. core.ac.ukbiorxiv.org The rapid amplification and diversification of these AFP genes into large multigene families underscore their critical importance for survival. cdnsciencepub.com

In contrast, other types of AFPs have different evolutionary stories. For example, Type II AFPs, which are globular, C-type lectin-like proteins found in species like herring and smelt, are thought to have spread via horizontal gene transfer between distantly related fish. biorxiv.orgcdnsciencepub.com

Adaptation Strategies Across Different Environments

The production of AFPs is a key adaptation strategy for fish inhabiting icy marine environments, from the Arctic to the Antarctic. oup.comnumberanalytics.com These proteins allow fish to survive in sub-zero water temperatures, which would otherwise be lethal. dipndive.com3bee.com The concentration and activity of AFPs can vary depending on the environment and the season. In temperate climates, AFP synthesis is often stimulated by exposure to low temperatures, while in consistently cold polar regions, the proteins may be expressed constitutively. core.ac.uk

Different fish have evolved AFPs with varying levels of activity. The winter flounder produces not only the moderately active, small Type I AFPs but also a much larger, "hyperactive" Type I AFP. mdpi.comnih.gov This hyperactive AFP, which forms a dimer, is significantly more effective at depressing the freezing point than its smaller counterparts, likely due to a larger ice-binding surface area. nih.gov This diversity in AFP isoforms provides a more robust and finely tuned cryoprotection.

The adaptation is highly specialized. For example, the variegated snailfish in Greenland has been found to have the highest expression levels of antifreeze protein genes ever observed, highlighting the critical role of these compounds for survival in iceberg habitats. nsf.gov This intense specialization, however, could also make these species vulnerable to the effects of warming ocean temperatures. nsf.gov Ultimately, the evolution of different types and activities of AFPs across various fish species showcases the diverse molecular strategies organisms have developed to conquer freezing environments. numberanalytics.com3bee.com

Table 2: Origins of Convergent Type I Antifreeze Proteins in Different Fish

Fish Group Ancestral Gene Origin Evolutionary Mechanism Reference
Flounder Gig-2 gene Duplication and Divergence biorxiv.org
Sculpin Lunapark gene Duplication and Divergence biorxiv.org
Cunner (Wrasse) GIMAP gene Duplication and Divergence biorxiv.org
Snailfish Repetitive DNA / Transposons De novo evolution from non-coding DNA biorxiv.org

Interdisciplinary Research Integrating Different Compound Classes

The study of biocompounds from organisms like the winter flounder is increasingly benefiting from an interdisciplinary approach. Research that integrates the study of different compound classes, such as AFPs and AMPs, with fields like materials science, medicine, and food science, is opening up new avenues for practical applications. uoguelph.caresearchgate.net

For instance, workshops and collaborations between scientific networks are exploring how bioactive compounds from aquaculture species can be developed into nutraceuticals, pharmaceuticals, and other value-added products. uoguelph.ca Ideas discussed include using AMPs in oral care products and incorporating AFPs into cosmetics or food products to improve texture and stability during freezing and thawing. nih.govuoguelph.ca

The unique properties of AFPs—their ability to control ice crystal growth and inhibit recrystallization—make them attractive for cryopreservation of cells, tissues, and organs. nih.govresearchgate.net Integrating knowledge of both AFPs and AMPs could lead to cryopreservation solutions that not only protect against freezing damage but also prevent microbial contamination. Furthermore, understanding the fundamental structure-function relationships of both peptide types can inform the design of synthetic peptides with enhanced or novel functions. nih.govresearchgate.net This requires a combination of biochemistry, molecular modeling, and materials science. researchgate.netplos.org As research becomes more collaborative, the potential to harness the unique properties of these marine biocompounds for human benefit continues to grow. uoguelph.caasbmb.org

Future Research Directions and Unexplored Avenues in Pseudopleuronectes Americanus Compound Biology

Identification of Novel Biologically Active Compounds

The search for new bioactive molecules in the winter flounder is far from complete. Beyond the well-documented antifreeze proteins (AFPs), a vast array of other compounds likely exists, playing crucial roles in processes such as immune defense, reproduction, and stress response. Future research will necessitate a pivot towards exploring these untapped resources.

Advanced screening programs are essential for this endeavor. These programs should employ a variety of bioassays to test for a wide range of activities, including antimicrobial, antiviral, antioxidant, and immunomodulatory effects. By systematically screening tissue extracts and purified fractions, researchers can identify novel compounds with potential therapeutic applications. For instance, the skin mucus of the winter flounder is a prime candidate for discovering new antimicrobial peptides, given its role as a first line of defense against pathogens in the marine environment.

Elucidating Complex Regulatory Networks and Signaling Pathways

The expression and activity of compounds in the winter flounder are tightly controlled by complex regulatory networks. Understanding these networks is crucial for a complete picture of the fish's biology and for harnessing its compounds for biotechnological purposes. Future research should focus on mapping the signaling pathways that are triggered by environmental cues, such as changes in temperature and photoperiod, and lead to the production of specific compounds.

For example, the molecular mechanisms that upregulate the expression of AFP genes in response to cold temperatures are a key area of investigation. This involves identifying the transcription factors, receptors, and signaling molecules that constitute this pathway. Unraveling these networks could provide insights into how organisms adapt to extreme environments and may offer targets for manipulating compound production in aquaculture settings.

Advanced Structural-Functional Correlative Studies

A deep understanding of a compound's function is intrinsically linked to its three-dimensional structure. Future research must continue to employ and advance structural biology techniques to solve the high-resolution structures of novel compounds from the winter flounder. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy will be instrumental in this regard.

By correlating the detailed atomic structure of a compound with its biological activity, researchers can gain insights into its mechanism of action. For example, determining the precise structure of a newly discovered antimicrobial peptide would reveal the surface features responsible for its interaction with bacterial membranes, paving the way for the design of more potent and specific antibiotics.

Applications of High-Throughput Omics Technologies

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to explore the molecular landscape of the winter flounder in a comprehensive and unbiased manner. Proteogenomics, which integrates proteomics data with genomic information, can help to identify and characterize novel proteins and their variants. Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic state of the fish under different conditions and lead to the discovery of new bioactive metabolites.

These technologies can be applied to compare winter flounder populations from different geographical locations or those exposed to varying environmental stressors. The resulting data can reveal how the proteome and metabolome are altered in response to these factors, providing a wealth of information on the functions of different compounds and their roles in adaptation.

In situ and In vivo Studies of Compound Activity and Regulation

While in vitro studies are essential for the initial characterization of compounds, it is crucial to understand their activity and regulation within the complex environment of a living organism. Future research should increasingly focus on in situ and in vivo studies to bridge this gap. Techniques such as fluorescence microscopy and live-cell imaging can be used to visualize the localization and dynamics of compounds within tissues and cells.

Furthermore, creating and studying transgenic model organisms, such as zebrafish or mice, that express specific compounds from the winter flounder can provide valuable insights into their physiological effects and potential therapeutic benefits. These in vivo models are indispensable for preclinical testing and for understanding the systemic impact of these novel molecules.

Bioengineering and Rational Design of Enhanced Compounds

The knowledge gained from structural and functional studies can be leveraged to bioengineer novel compounds with enhanced properties. Using techniques of rational design and directed evolution, researchers can modify the structure of naturally occurring winter flounder compounds to improve their stability, efficacy, or specificity.

For instance, the antifreeze properties of AFPs could be enhanced for applications in cryopreservation or the food industry. Similarly, the antimicrobial activity of a newly discovered peptide could be optimized to target specific pathogens or to be more resistant to degradation. This bioengineering approach holds immense promise for translating basic discoveries into tangible biotechnological and biomedical products.

Environmental Factors Impacting Compound Expression and Function

The expression and function of compounds in the winter flounder are profoundly influenced by its external environment. Factors such as water temperature, salinity, pollution, and the presence of pathogens can all impact the fish's biochemistry. Future research must investigate these environmental influences in a systematic manner.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.